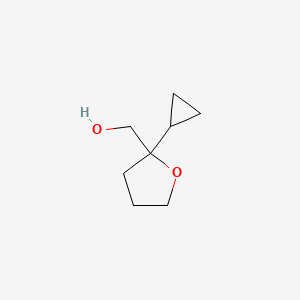

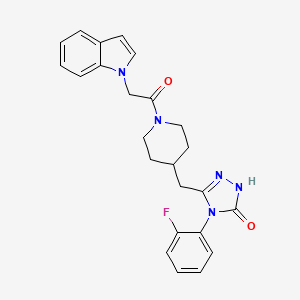

N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-2-(p-tolyloxy)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-2-(p-tolyloxy)acetamide, also known as PMX-205, is a synthetic compound that has been extensively studied for its potential use in scientific research. This compound is a member of the thiazolidinedione family of drugs, which are known for their ability to improve insulin sensitivity and reduce blood glucose levels in patients with type 2 diabetes. However, the focus of

Scientific Research Applications

Antibacterial and Antimicrobial Properties

Novel Oxazolidinone Antibacterial Agents : Studies have demonstrated that oxazolidinones, including analogs like U-100592 and U-100766, exhibit potent antibacterial activities against a variety of clinically important human pathogens. These compounds inhibit bacterial protein synthesis, offering a potential treatment for multidrug-resistant Gram-positive infections caused by staphylococci, streptococci, and enterococci. The in vitro and in vivo activities of these compounds are comparable to vancomycin, and they also show potent activity against Mycobacterium tuberculosis (Brickner et al., 1996).

Isoxazolinyl Oxazolidinones as Potent Antibacterials : A series of isoxazolinyl oxazolidinones were synthesized and evaluated for their antibacterial activity against various resistant Gram-positive and Gram-negative bacteria. These compounds, including N-(3-{3-fluoro-4-[4-(3-aryl-4,5-dihydro-isoxazole-5-carbonyl)-piperazin-1-yl]-phenyl}-2-oxo-oxazolidin-5-ylmethyl)-acetamide derivatives, showed lower MIC values compared to linezolid against strains like Staphylococcus aureus, Bacillus cereus, Enterococcus faecalis, Klebsiella pneumoniae, and Streptococcus pyogens, highlighting their potential as effective antibacterial agents (Varshney et al., 2009).

Drug Development and Synthesis

Polymorphism in Drug Development : The study of polymorphism, as observed in linezolid, an oxazolidinone antibiotic, is critical for drug development. Different polymorphic forms can have distinct physical and chemical properties affecting the drug's stability, solubility, and bioavailability. Analyzing these forms through techniques like single-crystal and powder diffraction, as well as NMR, contributes to the optimization of pharmaceutical formulations (Maccaroni et al., 2008).

Synthetic Applications : The synthesis and characterization of oxazolidinone derivatives and their use in generating nonstabilized azomethine ylides through decarboxylative condensation showcase their utility in chemical synthesis. Such methodologies enable the production of diverse heterocyclic compounds, including pyrrolidines, pyrrolines, and oxazolidines, which have significant applications in medicinal chemistry and drug synthesis (Tsuge et al., 1987).

properties

IUPAC Name |

N-[5-(1,1-dioxo-1,2-thiazolidin-2-yl)-2-methylphenyl]-2-(4-methylphenoxy)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N2O4S/c1-14-4-8-17(9-5-14)25-13-19(22)20-18-12-16(7-6-15(18)2)21-10-3-11-26(21,23)24/h4-9,12H,3,10-11,13H2,1-2H3,(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WELZWIICWUCOJY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)OCC(=O)NC2=C(C=CC(=C2)N3CCCS3(=O)=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-2-(p-tolyloxy)acetamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-(4-benzylpiperidin-1-yl)-N-(3-methylphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2990198.png)

![2-((3-(4-chlorophenyl)-1,4-diazaspiro[4.4]nona-1,3-dien-2-yl)thio)-N-(2,5-dichlorophenyl)acetamide](/img/structure/B2990199.png)

![4-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-N-(thiophen-2-yl)piperazine-1-carboxamide](/img/structure/B2990202.png)

![1-(2-((4-fluorophenyl)amino)ethyl)-3,4,7,9-tetramethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2990203.png)

![2-Phenyl-5,7-bis(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2990204.png)

![2-{4-[(2-Carbamoylethyl)sulfanyl]phenyl}acetic acid](/img/structure/B2990206.png)

![5-[(4-Fluorophenyl)methyl]-8-(4-methoxyphenyl)-1,3-dimethylpurino[8,9-c][1,2,4]triazole-2,4-dione](/img/structure/B2990211.png)

![N-(2,4-dimethoxyphenyl)-2-(4-(3,5-dimethylphenoxy)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide](/img/structure/B2990212.png)